2-Bromo-2-propylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-3-5-8(9,6-4-2)7(10)11/h3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEWQHFBEKFBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98551-17-8 | |
| Record name | 2-bromo-2-propylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromo 2 Propylpentanoic Acid and Analogues
Direct Synthesis Pathways
Direct synthesis primarily involves the introduction of a bromine atom at the α-position of a carboxylic acid derivative. The most established method for this transformation is the Hell-Volhard-Zelinsky reaction.
Alternative Synthetic Routes to α-Bromo Carboxylic Acids
Beyond the classical HVZ reaction, other methods have been developed for the synthesis of α-bromo carboxylic acids, often under milder conditions.
One notable alternative involves the use of N-bromosuccinimide (NBS) as the brominating agent. manac-inc.co.jp NBS is a convenient and easier-to-handle source of electrophilic bromine compared to liquid Br₂. Methods have been developed that use NBS in conjunction with catalysts. researchgate.net For instance, reacting a carboxylic acid chloride with NBS in a thionyl chloride–carbon tetrachloride–HBr system can produce the α-bromo carboxylic acid, avoiding the high temperatures and sometimes variable yields associated with the traditional HVZ reaction. manac-inc.co.jp
Another synthetic strategy is the substitution of an α-hydroxy group. The bromination of α-hydroxy acids, such as (R)-2-hydroxypentanoic acid, can be achieved by reacting them with hydrobromic acid (HBr). This provides a direct route to the corresponding α-bromo acid.
The following table summarizes key bromination reagents and their typical applications.
Table 1: Comparison of α-Bromination Methods for Carboxylic Acids| Method | Reagents | Key Features | Reference(s) |
|---|---|---|---|
| Hell-Volhard-Zelinsky | Br₂, PBr₃ (or red P) | Classic, robust method; specific to α-position; proceeds via acyl bromide enol. | fiveable.me, libretexts.org, byjus.com |
| NBS Bromination | N-Bromosuccinimide (NBS), catalyst | Milder conditions; easier handling of reagents; can offer high selectivity. | manac-inc.co.jp, researchgate.net |
| Radical Bromination | Br₂, light/peroxide | Proceeds via free-radical mechanism; can be less regioselective. | fiveable.me |
| Hydroxy Acid Substitution | HBr | Converts an existing α-hydroxy acid to an α-bromo acid. |
Enantioselective Synthesis of Chiral α-Brominated Carboxylic Acids
The α-carbon in 2-bromo-2-propylpentanoic acid is a stereocenter, meaning the compound can exist as two enantiomers. As the standard HVZ synthesis yields a racemic mixture, significant research has been directed toward developing enantioselective methods to produce specific stereoisomers of α-bromo carboxylic acids and their derivatives. libretexts.orgrsc.org Such chiral building blocks are of high value in the synthesis of pharmaceuticals and other bioactive molecules. rsc.orgorganic-chemistry.org
Catalytic Asymmetric Bromination Techniques
Achieving enantioselectivity in the synthesis of α-bromo carboxylic acids requires overcoming the formation of the planar enol intermediate that leads to racemization. Modern synthetic chemistry has approached this challenge through several catalytic strategies.
One approach involves the use of chiral auxiliaries. For example, ketones can be converted into chiral acetals using a derivative of tartaric acid. Subsequent bromination of these acetals can proceed with high diastereoselectivity (de), and hydrolysis then yields an enantiomerically enriched (ee) α-bromo ketone, which can be further transformed into the corresponding acid derivative. rsc.orgresearchgate.net
More advanced methods focus on catalytic asymmetric transformations. These include:
Dynamic Kinetic Resolution : This technique can be applied to a racemic mixture of an α-bromo carboxylic acid derivative. In the presence of a chiral catalyst, one enantiomer reacts faster than the other with a nucleophile, while the slower-reacting enantiomer is continuously racemized. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. researchgate.net
Asymmetric Cross-Coupling : While not a direct bromination, this method highlights the utility of racemic α-bromo esters. Using a chiral nickel/diamine catalyst system, racemic α-bromo esters can undergo cross-coupling reactions with organosilanes to produce α-aryl or α-alkenyl carboxylic acid derivatives with high enantiomeric excess. organic-chemistry.org This demonstrates a powerful application of racemic α-bromo compounds in asymmetric synthesis.
Organocatalysis : The use of chiral organocatalysts, such as Brønsted acids, has become a powerful tool in asymmetric synthesis. frontiersin.org Confined imidodiphosphorimidate (IDPi) catalysts, for example, have been used for the catalytic asymmetric hydrolactonization of unsaturated carboxylic acids, demonstrating the ability of chiral Brønsted acids to control the stereochemical outcome of reactions involving carboxylic acid substrates. acs.org Such principles can be extended to the enantioselective functionalization of the α-position.
The following table provides an overview of concepts in asymmetric synthesis relevant to α-chiral carboxylic acids.
Table 2: Strategies for Enantioselective Synthesis of α-Chiral Acid Derivatives| Strategy | Description | Key Advantage | Reference(s) |
|---|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction. | Reliable and often provides high diastereoselectivity. | rsc.org, researchgate.net |
| Dynamic Kinetic Resolution | Combines rapid racemization of the starting material with a kinetic resolution to yield a single product enantiomer. | Can achieve yields greater than 50% for the desired enantiomer. | researchgate.net |
| Catalytic Asymmetric Cross-Coupling | A chiral catalyst is used to convert a racemic starting material into an enantioenriched product via C-C bond formation. | Utilizes readily available racemic starting materials to create valuable chiral products. | organic-chemistry.org |
| Chiral Brønsted Acid Catalysis | A chiral acid catalyst activates the substrate and controls the stereochemistry of the reaction. | Offers a direct catalytic route to enantioenriched products under mild conditions. | frontiersin.org, acs.org |
Chiral Auxiliary-Mediated Approaches
The introduction of chirality at the α-carbon of 2-propylpentanoic acid to yield a specific enantiomer of this compound can be achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. york.ac.ukgoogle.com Once the desired stereocenter is created, the auxiliary can be removed and ideally recycled. york.ac.uk
One of the most well-established families of chiral auxiliaries are the Evans-type oxazolidinones. york.ac.uknih.govresearchgate.net In a typical approach, the carboxylic acid (2-propylpentanoic acid) is first acylated to the chiral auxiliary. The resulting N-acyloxazolidinone can then be enolized and subsequently brominated. The steric hindrance provided by the substituent on the chiral auxiliary directs the incoming electrophile (a source of Br+) to one face of the enolate, leading to the formation of one diastereomer in excess. york.ac.uk Subsequent cleavage of the auxiliary from the α-bromo product yields the enantiomerically enriched this compound.
Another strategy involves the dynamic kinetic resolution of α-bromo carboxylic acid derivatives. researchgate.net This technique is applied to a racemic mixture of an α-bromo acid derivative. In the presence of a chiral nucleophile and suitable reagents that allow for the epimerization of the α-carbon, one enantiomer of the α-bromo derivative reacts faster with the chiral nucleophile, leading to an enrichment of the other enantiomer. researchgate.net
While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented in publicly available literature, the principles are well-established for the asymmetric α-functionalization of other carboxylic acids. nih.govineosopen.org
Diastereoselective Synthesis Methods
Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. When synthesizing analogues of this compound that already contain a stereocenter, the introduction of the bromine at the α-position can be influenced by the existing chirality, leading to a diastereoselective outcome.
For instance, if the propyl or pentyl chain of the parent carboxylic acid contains a chiral center, the bromination of the α-carbon can proceed with a certain degree of diastereoselectivity. This is known as substrate-controlled diastereoselection. The existing stereocenter can influence the conformation of the enol or enolate intermediate, leading to a preferential attack of the brominating agent from the less sterically hindered face.
Halocyclization reactions of unsaturated precursors bearing a chiral center also represent a powerful method for diastereoselective synthesis. nih.gov While not directly applicable to the saturated 2-propylpentanoic acid, this principle can be used for the synthesis of complex halogenated carboxylic acid analogues.
Furthermore, the choice of brominating agent and reaction conditions can significantly impact the diastereoselectivity of the reaction. For example, in the bromination of alkenes, the use of different bromine sources like N-bromosuccinimide (NBS) versus molecular bromine (Br₂) can lead to different diastereomeric ratios. researchgate.net
Optimization of Synthesis Conditions and Yields in Academic Contexts
The synthesis of this compound is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.combyjus.com This reaction involves the α-bromination of a carboxylic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). masterorganicchemistry.comlibretexts.org The optimization of this reaction is crucial for maximizing the yield and purity of the desired product.
The general mechanism involves the in situ formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. masterorganicchemistry.commsu.edu This enol then reacts with bromine to form the α-bromo acyl bromide, which is subsequently hydrolyzed to the final α-bromo carboxylic acid. masterorganicchemistry.com
Reagent Selection and Stoichiometry
The choice and amount of reagents are critical in the HVZ reaction.
Brominating Agent: Molecular bromine (Br₂) is the classic and most common brominating agent for the HVZ reaction. byjus.com N-bromosuccinimide (NBS) can also be used as a source of bromine, particularly in organocatalytic α-bromination of aldehydes, which proceeds via a different mechanism. acs.org
Catalyst: Phosphorus tribromide (PBr₃) is the standard catalyst. masterorganicchemistry.com Red phosphorus can also be used, as it reacts with bromine in situ to form PBr₃. libretexts.org The catalyst's role is to convert the carboxylic acid to the more reactive acyl bromide. masterorganicchemistry.com
Stoichiometry: A catalytic amount of PBr₃ is generally sufficient. byjus.com However, in practice, a molar equivalent is often used to overcome slow reaction kinetics. byjus.com An excess of bromine is typically required to ensure complete bromination of the enol intermediate. libretexts.org The control of the stoichiometry is important to avoid polybrominated byproducts. alfa-chemistry.com
| Reagent | Typical Stoichiometry (relative to Carboxylic Acid) | Purpose |
| Bromine (Br₂) | 1.0 - 1.5 equivalents | Brominating agent |
| Phosphorus Tribromide (PBr₃) or Red Phosphorus | Catalytic to 1.0 equivalent | Catalyst to form acyl bromide |
| Water | Excess (during workup) | Hydrolysis of the α-bromo acyl bromide |
Solvent Effects on Reaction Outcomes
The solvent can significantly influence the outcome of bromination reactions. In the context of the HVZ reaction, which is often performed neat (without a solvent), the choice of solvent for subsequent steps or for modified procedures is important.
For related bromination reactions, solvent polarity has been shown to affect selectivity. For instance, in the bromoetherification of enynes, non-polar solvents can favor specific diastereomers. nih.gov In the monobromination of diols, the use of toluene (B28343) without azeotropic removal of water gave the best results, suggesting that the presence of small amounts of water can be beneficial in some cases. organic-chemistry.org In a study on the α-bromination of acetophenone (B1666503) using NBS, dichloromethane (B109758) was found to be the optimal solvent, providing excellent selectivity for the monobromo product compared to more polar solvents like acetonitrile (B52724) or ethereal solvents. researchgate.net
| Solvent | Polarity | Potential Effect on Bromination |
| Dichloromethane | Polar aprotic | Can provide good selectivity for monobromination. researchgate.net |
| Toluene | Non-polar | Can be effective for certain bromination reactions. organic-chemistry.org |
| Acetonitrile | Polar aprotic | May lead to lower yields or side reactions in some cases. researchgate.net |
| Neat (no solvent) | - | Often used in the classic HVZ reaction. |
Temperature and Pressure Optimization
Temperature is a critical parameter in the HVZ reaction.
Temperature: The HVZ reaction generally requires elevated temperatures to proceed at a reasonable rate. alfa-chemistry.comnrochemistry.com Temperatures exceeding 373 K (100 °C) are often cited. byjus.comalfa-chemistry.com However, excessively high temperatures can lead to the elimination of hydrogen bromide from the product, resulting in the formation of α,β-unsaturated carboxylic acids. byjus.comalfa-chemistry.com Therefore, careful control of the reaction temperature is necessary to maximize the yield of the desired α-bromo acid. In a study on the α-bromination of acetophenone, 80 °C was found to be the optimal temperature, with lower or higher temperatures leading to decreased conversion. researchgate.net
Pressure: The HVZ reaction is typically carried out at atmospheric pressure. While high pressure can be used in some organic reactions to increase the concentration of volatile reagents and accelerate reaction rates, there is no evidence in the reviewed literature to suggest that it is a common or beneficial parameter to adjust for the standard HVZ synthesis of compounds like this compound. researchgate.net Some specialized bromination reactions, such as the photooxidation of toluene derivatives, may be influenced by pressure, but this is not directly relevant to the HVZ reaction. d-nb.info
| Parameter | Typical Range | Effect on Reaction |
| Temperature | 80 - 120 °C | Higher temperature increases reaction rate but can lead to side products if too high. byjus.comalfa-chemistry.comresearchgate.net |
| Pressure | Atmospheric | Standard condition for the HVZ reaction. |
Mechanistic Investigations of Reactions Involving 2 Bromo 2 Propylpentanoic Acid
Reaction Mechanisms of α-Bromination of Carboxylic Acids
The synthesis of α-bromo carboxylic acids is most famously achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. organic-chemistry.orgwikipedia.org This method allows for the selective bromination of the carbon atom adjacent to the carboxyl group (the α-carbon). organic-chemistry.orgfiveable.me The formation of 2-bromo-2-propylpentanoic acid would proceed from its parent carboxylic acid, 2-propylpentanoic acid, via this reaction. The process involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.orgjove.com
Direct α-bromination of a carboxylic acid is generally not feasible because the carboxyl group does not enolize to a significant extent. libretexts.org The acidic proton of the hydroxyl group is preferentially removed over an α-hydrogen. libretexts.org The Hell-Volhard-Zelinsky reaction circumvents this issue by first converting the carboxylic acid into a more reactive intermediate, an acyl bromide. organic-chemistry.orgwikipedia.org
The mechanism proceeds in several key steps:
Acyl Bromide Formation : The phosphorus tribromide catalyst reacts with the carboxylic acid to replace the hydroxyl group with a bromine atom, forming an acyl bromide. organic-chemistry.orgmasterorganicchemistry.com This intermediate is crucial as it enolizes much more readily than the parent carboxylic acid. libretexts.org
Enolization : The acyl bromide tautomerizes to its enol form. wikipedia.orgmasterorganicchemistry.com This step is often catalyzed by the hydrogen bromide (HBr) generated during the initial formation of the acyl bromide. libretexts.org
α-Bromination : The enol, which is electron-rich and nucleophilic, attacks a molecule of bromine (Br₂). jove.commasterorganicchemistry.com This results in the addition of a bromine atom to the α-carbon, yielding an α-bromo acyl bromide. qorganica.com
Hydrolysis : Finally, the α-bromo acyl bromide is hydrolyzed, often by the addition of water in a workup step, to regenerate the carboxyl group. masterorganicchemistry.combyjus.com This yields the final α-bromo carboxylic acid product. wikipedia.orgbyjus.com
The carboxyl group, therefore, plays an indirect but essential role. Its conversion to an acyl bromide is the key activation step that enables the subsequent electrophilic substitution at the α-position. pw.livemsu.edu
For the Hell-Volhard-Zelinsky reaction to occur, the carboxylic acid must possess at least one α-hydrogen. In the case of forming this compound, the precursor molecule is 2-propylpentanoic acid. This precursor has a hydrogen atom at the α-carbon, which can be substituted during the reaction.
The presence of alkyl groups at the α-position influences the acidity of the α-hydrogen and the stability of the intermediate enol. Alkyl groups are generally electron-donating through an inductive effect. almerja.com This property can influence the rate of enolization and subsequent bromination. For 2-propylpentanoic acid, the two propyl groups on the α-carbon create a tertiary center. While the reaction proceeds, the steric bulk of these groups does not prevent the formation of the necessary enol intermediate for the reaction to take place. Once the α-hydrogen is replaced by a bromine atom to form this compound, the compound can no longer undergo further Hell-Volhard-Zelinsky bromination as there are no remaining α-hydrogens. chemistry.coach
Elimination Reactions and Competing Pathways
The structure of this compound, a tertiary α-bromo carboxylic acid, plays a critical role in determining its reactivity. The bromine atom is attached to a tertiary carbon, which is sterically hindered and capable of forming a relatively stable tertiary carbocation. This structure heavily influences the competition between elimination and substitution reaction pathways.
When treated with a base or nucleophile, this compound can theoretically undergo four possible reactions: SN1 (unimolecular substitution), SN2 (bimolecular substitution), E1 (unimolecular elimination), and E2 (bimolecular elimination).
SN2 and E2 Pathways : The SN2 mechanism involves a backside attack by the nucleophile. Due to the bulky propyl and carboxyl groups surrounding the tertiary carbon center in this compound, this pathway is sterically hindered and therefore highly unlikely. masterorganicchemistry.commasterorganicchemistry.com In contrast, the E2 mechanism, a concerted, one-step process, is favored by strong, sterically hindered bases. libretexts.org The base abstracts a proton from a β-carbon, leading to the simultaneous formation of a double bond and expulsion of the bromide leaving group. dalalinstitute.com
SN1 and E1 Pathways : Both SN1 and E1 reactions proceed through a common intermediate: a tertiary carbocation, formed by the slow, rate-determining departure of the bromide ion. iitk.ac.in The stability of this tertiary carbocation makes these unimolecular pathways viable, especially in polar protic solvents which can solvate both the leaving group and the carbocation intermediate. quora.com Once the carbocation is formed, it can either be attacked by a nucleophile to yield an SN1 product or lose a β-proton to a weak base (often the solvent) to form an alkene via the E1 mechanism. iitk.ac.inlibretexts.org
Competition Factors:
The outcome of the reaction is a delicate balance of several factors:
Nature of the Base/Nucleophile : Strong, non-bulky bases that are also good nucleophiles can lead to a mixture of products. However, strong, sterically hindered bases, such as potassium tert-butoxide, will predominantly favor the E2 pathway as they can more easily abstract a less-hindered β-proton than attack the sterically crowded electrophilic carbon. libretexts.org Weak bases/nucleophiles, such as water or ethanol (B145695), favor the E1 and SN1 pathways. libretexts.org
Solvent : Polar protic solvents (e.g., ethanol, water) stabilize the carbocation intermediate, favoring SN1 and E1 reactions. quora.com Polar aprotic solvents (e.g., acetone, DMSO) can favor E2 reactions. masterorganicchemistry.com The use of ethanol as a solvent, particularly in the presence of a strong base like sodium hydroxide, generally encourages elimination over substitution. chemguide.co.uk
Temperature : Elimination reactions are entropically favored over substitution reactions because they produce a greater number of particles. Therefore, higher temperatures generally increase the yield of the elimination products (E1 and E2) relative to substitution products. quora.comchemguide.co.uk
Due to the tertiary nature of the substrate, elimination is generally the major pathway for this compound under most conditions. SN1 may compete with E1 under neutral or weakly basic conditions, but the SN2 pathway is effectively inhibited. libretexts.org With a strong base, the E2 reaction is expected to be the dominant mechanism. libretexts.org
The table below illustrates the typical competition between substitution and elimination for a tertiary alkyl halide under different conditions.
| Condition | Base/Nucleophile | Solvent | Predominant Pathway(s) | Major Product Type |
| 1 | Strong, non-bulky base (e.g., NaOH) | Ethanol | E2 | Alkene |
| 2 | Strong, bulky base (e.g., KOtBu) | tert-Butanol | E2 | Alkene |
| 3 | Weak base/Poor nucleophile (e.g., H₂O, heat) | Water | E1, SN1 | Alkene, Alcohol |
Free Radical Mechanisms in Related Acid Derivatives
While ionic mechanisms like substitution and elimination are common for alkyl halides, free radical pathways are also significant, particularly in the synthesis and modification of carboxylic acid derivatives. A prominent example is the Hell-Volhard-Zelinsky (HVZ) reaction, which is used to synthesize α-bromo carboxylic acids from their parent carboxylic acids and thus represents a potential synthetic route to compounds like this compound. youtube.com
The mechanism of the HVZ reaction involves the formation of an acyl bromide intermediate, which then undergoes radical bromination.
Mechanism of the Hell-Volhard-Zelinsky Reaction:
Initiation : The reaction is initiated by the formation of a small amount of bromine radicals (Br•), often facilitated by light or a radical initiator. savemyexams.com The carboxylic acid is first converted to an acyl bromide using a reagent like phosphorus tribromide (PBr₃). youtube.com
Propagation : This phase consists of a chain reaction:
The acyl bromide tautomerizes to its enol form.
A bromine radical abstracts a hydrogen atom from the α-carbon of the enol, forming a resonance-stabilized radical intermediate and hydrogen bromide (HBr). savemyexams.com
This radical then reacts with a molecule of bromine (Br₂) to form the α-bromo acyl bromide and a new bromine radical, which continues the chain. libretexts.org
Termination : The reaction is terminated when two radical species combine, for example, two bromine radicals forming a bromine molecule. libretexts.org
The α-bromo acyl bromide is then hydrolyzed in a subsequent step to yield the final α-bromo carboxylic acid.
The selectivity of free radical bromination is a key aspect of these mechanisms. Bromine radicals are relatively stable and therefore more selective than chlorine radicals. masterorganicchemistry.com They preferentially abstract the most weakly bonded hydrogen atom, which in the case of the HVZ reaction, is the α-hydrogen of the enol intermediate. This selectivity is crucial for the specific placement of the bromine atom at the alpha position. masterorganicchemistry.com
The table below summarizes the key steps in a typical free radical chain reaction.
| Reaction Step | Description | Example (Alkane Bromination) |
| Initiation | Formation of initial radical species, typically requiring energy (UV light). | Br₂ → 2 Br• |
| Propagation | A two-step cycle where a radical reacts to form a new molecule and a new radical. | R-H + Br• → R• + HBrR• + Br₂ → R-Br + Br• |
| Termination | Consumption of radicals without generating new ones, ending the chain. | Br• + Br• → Br₂R• + R• → R-R |
Derivatization and Functionalization Strategies
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is readily converted into an ester, a transformation that can protect the acid functionality or modify the compound's physical and chemical properties. A primary method for this conversion is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com The subsequent formation of a tetrahedral intermediate is followed by a proton transfer, which converts one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com Elimination of water and final deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst. masterorganicchemistry.com
Another effective method for producing α-bromo esters is through the Hell–Volhard–Zelinskii (HVZ) reaction, where the final workup is performed with an alcohol instead of water. libretexts.orglibretexts.orgpressbooks.pub The HVZ reaction first converts the carboxylic acid into an α-bromo acyl bromide using PBr₃ and Br₂. openstax.orgjove.com This intermediate can then undergo nucleophilic acyl substitution with an alcohol (e.g., methanol (B129727) or ethanol) to directly yield the corresponding α-bromo ester. libretexts.orglibretexts.org
| Reaction | Reagents | Catalyst | Key Features |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ or TsOH | Equilibrium reaction; alcohol used in excess. masterorganicchemistry.com |
| HVZ-Esterification | 1. PBr₃, Br₂ 2. Alcohol | PBr₃ (catalytic) | Forms α-bromo ester directly from the carboxylic acid. openstax.orgjove.com |
Transesterification Mechanisms
Transesterification is the process of converting one ester into another by reaction with an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base and is also an equilibrium process. wikipedia.org The equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing the alcohol byproduct. wikipedia.org
Acid-Catalyzed Transesterification
The acid-catalyzed mechanism mirrors the Fischer esterification. pearson.combyjus.com It involves six key steps:
Protonation: The carbonyl oxygen of the starting ester is protonated by the acid catalyst, activating it towards nucleophilic attack. libretexts.orgresearchgate.net
Nucleophilic Attack: The reactant alcohol attacks the electrophilic carbonyl carbon. byjus.com
Proton Transfer: A proton is transferred from the attacking alcohol moiety to the original alkoxy group, preparing it to leave. libretexts.org
Elimination: The original alcohol is eliminated as a leaving group.
Deprotonation: The protonated new ester is deprotonated to yield the final product and regenerate the acid catalyst. byjus.com
Base-Catalyzed Transesterification
The base-catalyzed mechanism is typically faster and proceeds via a different pathway: srsbiodiesel.comsrsintl.com
Alkoxide Formation: The base (e.g., NaOH, KOH) deprotonates the reactant alcohol to form a potent nucleophile, the alkoxide ion. byjus.comsrsintl.com
Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. srsbiodiesel.comresearchgate.net
Elimination: The intermediate collapses, eliminating the original alkoxide as a leaving group to form the new ester. byjus.com
It is crucial to conduct this reaction under anhydrous conditions, as the presence of water can lead to saponification (hydrolysis) of the ester. srsbiodiesel.comsrsintl.com
Formation of Activated Esters for Further Transformations
For subsequent reactions, such as amide bond formation, the carboxylic acid can be converted into an "activated ester." These esters possess highly reactive leaving groups, facilitating nucleophilic acyl substitution. Common examples include N-hydroxysuccinimide (NHS) and pentafluorophenyl (PFP) esters. thieme-connect.comnih.govwikipedia.org
N-hydroxysuccinimide esters are widely used in bioconjugation and peptide synthesis. thieme-connect.com They can be synthesized by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent. thieme-connect.com Modern methods avoid traditional coupling agents by using reagents like triphosgene (B27547) or a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N) at room temperature. organic-chemistry.orgtandfonline.comresearchgate.net
Pentafluorophenyl (PFP) esters are another class of highly reactive esters known for their increased stability against spontaneous hydrolysis compared to NHS esters. wikipedia.org They are readily prepared by reacting the carboxylic acid with pentafluorophenol. nih.gov This can be achieved using activating agents like bis(pentafluorophenyl) carbonate or through an electrochemical method that avoids the need for external dehydrating agents. rsc.orgtcichemicals.com These activated esters are particularly effective in forming amide bonds under mild conditions. wikipedia.orgnih.gov
| Activated Ester | Activating Reagent(s) | Solvent | Key Advantage |
| N-Hydroxysuccinimide (NHS) Ester | Triphosgene, Triethylamine | Dichloromethane (B109758) | Rapid reaction at room temperature. tandfonline.com |
| N-Hydroxysuccinimide (NHS) Ester | I₂, PPh₃, Triethylamine | Dichloromethane | Avoids carbodiimide (B86325) coupling agents. organic-chemistry.org |
| Pentafluorophenyl (PFP) Ester | Pentafluorophenol, SOCl₂ | THF | Good for creating highly reactive esters. nih.gov |
| Pentafluorophenyl (PFP) Ester | Bis(pentafluorophenyl) carbonate | Varies | Convenient, fewer additives needed. tcichemicals.com |
Transformations Involving the α-Bromine Moiety
The bromine atom at the tertiary alpha-carbon is a functional handle for introducing a wide range of substituents through substitution, coupling, or reduction reactions.
Nucleophilic Displacement for Carbon-Heteroatom Bond Formation
The α-bromine atom can be replaced by various nucleophiles. α-Halo carboxylic acids and their esters are effective alkylating agents and are highly reactive towards Sₙ2 reactions. libretexts.orgwikipedia.org The adjacent carbonyl group stabilizes the transition state, increasing the reaction rate compared to corresponding alkyl halides. libretexts.org However, for 2-bromo-2-propylpentanoic acid, the α-carbon is tertiary, which presents significant steric hindrance to a standard Sₙ2 backside attack. chemicalnote.com Tertiary alkyl halides typically favor Sₙ1 reactions, which proceed through a carbocation intermediate. byjus.comchemist.sg
The formation of an α-carbonyl carbocation is generally disfavored due to the electron-withdrawing nature of the carbonyl group, which destabilizes the adjacent positive charge. jove.com Therefore, both Sₙ1 and Sₙ2 pathways are challenging for this specific substrate. Reaction conditions would need to be carefully selected to favor substitution over competing elimination reactions, which are often promoted by strong bases and hindered substrates. Despite these challenges, reactions with potent nucleophiles can lead to the formation of new carbon-heteroatom bonds. For example, reaction with aqueous base can produce α-hydroxy acids, while reaction with ammonia (B1221849) can yield α-amino acids. libretexts.org
Table of Potential Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Potential Reaction | Considerations |
| Hydroxide (OH⁻) | α-Hydroxy acid | Sₙ1-like or Elimination | Steric hindrance and carbocation stability are key factors. chemist.sgjove.com |
| Ammonia (NH₃) | α-Amino acid | Nucleophilic Substitution | Can provide a route to quaternary α-amino acids. libretexts.org |
| Azide (B81097) (N₃⁻) | α-Azido acid | Nucleophilic Substitution | Azide is a strong nucleophile. wikipedia.org |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.
Suzuki Coupling
The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organohalide. While typically used for aryl and vinyl halides, its application has expanded to include alkyl halides. For an α-bromo ester derived from this compound, a Suzuki coupling could potentially form a quaternary carbon center. The reaction requires a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or ester). The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boron reagent and reductive elimination to yield the coupled product.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Recent advancements have extended this reaction to unactivated alkyl bromides, including primary and secondary ones. thieme-connect.comresearchgate.net This reaction is typically catalyzed by a palladium complex with a copper co-catalyst. wikipedia.org The mechanism involves the formation of a copper(I) acetylide, which then participates in the palladium catalytic cycle. Applying this to this compound or its ester would involve coupling with a terminal alkyne to introduce an alkynyl group at the α-position. The use of N-heterocyclic carbene (NHC) ligands has been shown to be critical for the successful coupling of alkyl electrophiles. thieme-connect.com
| Reaction | Coupling Partner | Catalyst System | Product Feature |
| Suzuki Coupling | Organoboronic acid/ester | Pd catalyst, Base | Forms a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond. |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Forms a C(sp³)-C(sp) bond. thieme-connect.comresearchgate.net |
Reductive Debromination Strategies
Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through several methods. One common strategy is catalytic hydrogenation, using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. This method is effective for reducing alkyl and aryl halides.
Alternative methods include using photoreductants. For instance, Hantzsch esters have been shown to promote the reductive debromination of α-bromo ketones under photoirradiation, a process that proceeds via a one-electron transfer. bwise.krresearchgate.net Such photochemical methods can offer mild conditions for the selective removal of the bromine atom.
Amidation and Peptide Coupling Reactions
The derivatization of this compound into amides and its incorporation into peptide-like structures represents a significant strategy for modifying its physicochemical properties and exploring its potential in various scientific domains. These reactions typically involve the activation of the carboxylic acid moiety followed by nucleophilic attack by a primary or secondary amine.
The steric hindrance at the α-position, due to the presence of both a bromine atom and a propyl group, significantly influences the reactivity of this compound in amidation and peptide coupling reactions. This congestion necessitates the use of efficient coupling reagents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, to facilitate the formation of the amide bond.
General Amidation Strategies
Direct amidation of this compound with an amine is challenging and typically requires activation. A common approach is the conversion of the carboxylic acid to 2-Bromo-2-propylpentanoyl chloride. This is generally achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with a wide range of amines to form the corresponding N-substituted 2-Bromo-2-propylpentanamide.
Alternatively, various coupling reagents developed for peptide synthesis can be employed to facilitate the direct reaction between the carboxylic acid and an amine. These reagents activate the carboxyl group in situ, forming a reactive intermediate that is then attacked by the amine.
Peptide Coupling and "Sub-monomer" Approach
A notable application of α-bromo carboxylic acids in the realm of peptide science is their use in the "sub-monomer" approach to synthesize peptide tertiary amides (PTAs) and peptoids. nih.gov This method allows for the creation of N-substituted glycine (B1666218) oligomers (in the case of peptoids) or other N-substituted amino acid derivatives. nih.gov For a sterically hindered α-bromo acid like this compound, this strategy offers a pathway to incorporate a unique, functionalized building block into a peptide-like chain.
The process typically involves two main steps carried out on a solid support:
Acylation: The free amino group of a resin-bound amino acid or peptide is acylated with this compound. This step requires an activating agent, such as a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), to form the initial amide bond. nih.gov
Nucleophilic Substitution: The bromine atom at the α-position of the newly introduced residue is then displaced by a primary amine. This substitution reaction introduces the desired side chain onto the nitrogen atom of the backbone, resulting in an N-substituted residue. nih.gov
This sub-monomer strategy is particularly advantageous as it allows for the introduction of a wide variety of side chains by simply changing the primary amine used in the second step, enabling the creation of diverse molecular libraries. nih.gov
Research Findings on Amidation Reactions
While specific literature detailing the amidation of this compound is limited, the general reactivity of α-haloamides is well-documented. nih.gov The synthesis of α-bromo amides is commonly achieved through the coupling of an α-bromo acid with an amine using a dehydrating agent or coupling reagent. nih.gov
The following table summarizes a representative amidation reaction of an α-bromo carboxylic acid, illustrating the typical reagents and conditions that would be applicable to this compound.
| Reactants | Coupling Reagent/Conditions | Product | Solvent | Reported Yield | Reference |
|---|---|---|---|---|---|
| α-Bromo Carboxylic Acid + Amine | N,N'-Diisopropylcarbodiimide (DIC) | α-Bromo Amide | Dimethylformamide (DMF) | Generally Good to High | nih.gov |
| This compound + Primary Amine (R-NH₂) | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Triethylamine) | N-alkyl-2-bromo-2-propylpentanamide | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Reaction Dependent | General Method |
The table above can be interacted with by sorting the columns.
The synthesis of sterically hindered amides often requires optimized conditions to overcome the slow reaction rates associated with sterically congested transition states. chimia.ch The choice of coupling reagent and solvent can be critical in achieving reasonable yields. For a molecule like this compound, reagents known to be effective for hindered couplings, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), could be considered.
The resulting 2-bromo-2-propylpentanamides are themselves valuable intermediates. The α-bromo substituent can be further displaced by various nucleophiles, allowing for the synthesis of α-amino amides, α-hydroxy amides, and other functionalized molecules. nih.gov
Analytical Methodologies for Research Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in the analysis of 2-Bromo-2-propylpentanoic acid, enabling its separation from complex mixtures and the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is crucial for the accurate quantification and purity assessment of this compound. A reverse-phase approach is typically favored for polar analytes like carboxylic acids. The method development involves careful selection of a stationary phase, mobile phase, and detector.
For a compound like this compound, a C18 column is a common choice for the stationary phase due to its hydrophobic nature, which allows for effective separation of moderately polar organic molecules. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often with an acidic modifier. The addition of an acid like formic or phosphoric acid to the mobile phase is critical to suppress the ionization of the carboxylic acid group, which results in better peak shape and retention time reproducibility. Detection is typically achieved using a UV detector, as the carbonyl group of the carboxylic acid provides sufficient chromophore for detection at low wavelengths (around 210 nm).
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while also separating it from impurities with different polarities.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of free carboxylic acids by Gas Chromatography can be challenging due to their low volatility and tendency to adsorb onto the chromatographic column, leading to poor peak shape and low sensitivity. Therefore, a derivatization step is typically required to convert the non-volatile this compound into a more volatile derivative.
A common approach is the esterification of the carboxylic acid group to form a methyl or ethyl ester. This significantly increases the volatility of the analyte, making it amenable to GC analysis. Another effective method involves derivatization with reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFB-Br), which produce thermally stable and volatile derivatives suitable for GC-MS analysis. This not only improves chromatographic performance but also enhances detection sensitivity, particularly when using a mass spectrometer.
The derivatized sample is then injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
Column Chemistry and Mobile Phase Optimization for Carboxylic Acids
The success of the chromatographic separation of carboxylic acids like this compound is highly dependent on the optimization of the column chemistry and mobile phase.
Column Chemistry : As mentioned, C18 (octadecylsilyl) bonded silica (B1680970) is the most widely used stationary phase in reverse-phase HPLC for carboxylic acids. The long alkyl chains provide a hydrophobic surface that interacts with the non-polar part of the analyte molecule. The choice of end-capping (treating the residual silanol (B1196071) groups on the silica surface) can also influence the peak shape and retention, with end-capped columns generally providing more symmetrical peaks for acidic compounds.
Mobile Phase Optimization : The pH of the mobile phase is a critical parameter. It must be kept low (typically between 2.5 and 3.5) to ensure that the carboxylic acid is in its protonated, non-ionized form. This is because the ionized form is much more polar and will have very little retention on a reverse-phase column, leading to poor separation. The choice of organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile are also optimized to achieve the desired resolution and analysis time. Acetonitrile is often preferred for its lower viscosity and better UV transparency.
Spectroscopic Characterization Methods in Research
Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the two principal techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.
In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the proton signals are diagnostic. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. The protons of the two propyl groups will exhibit characteristic multiplets in the aliphatic region (approximately 0.9-2.0 ppm). The absence of a proton at the alpha-position (C2) is a key feature, confirming the quaternary nature of this carbon.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule will give a distinct signal. The carbonyl carbon of the carboxylic acid is readily identified by its characteristic downfield chemical shift, typically in the range of 170-185 ppm. The alpha-carbon (C2), being bonded to both a bromine atom and a carbonyl group, will also be significantly deshielded. The remaining carbons of the propyl groups will appear in the upfield aliphatic region of the spectrum.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| COOH | >10 (broad s) | 170-185 |
| C2-Br | - | 55-70 |
| -CH₂- (propyl) | 1.5-2.0 (m) | 30-45 |
| -CH₂- (propyl) | 1.2-1.6 (m) | 15-25 |
| -CH₃ (propyl) | 0.9-1.1 (t) | 10-15 |
(s = singlet, t = triplet, m = multiplet)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.
The most prominent feature is the very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Superimposed on this broad band are the C-H stretching vibrations of the alkyl groups, typically appearing just below 3000 cm⁻¹.
Another strong and sharp absorption band is observed in the region of 1760-1690 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid group. The presence of hydrogen bonding in the form of dimers can shift this peak to the lower end of the range (around 1710 cm⁻¹).
The presence of the bromine atom is indicated by the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, between 690-515 cm⁻¹. The C-O stretching vibration of the carboxylic acid also gives rise to a band in the 1320-1210 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, Very Broad |
| C-H (Alkyl) | Stretch | 2960 - 2850 | Medium to Strong |
| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong |
| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Medium |
| C-Br | Stretch | 690 - 515 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge ratio (m/z) units (M and M+2), corresponding to the 79Br and 81Br isotopes.
The fragmentation pattern of this compound is influenced by the presence of the carboxylic acid and the alpha-bromo substitution. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and alpha-cleavage. The McLafferty rearrangement is also a possibility in carboxylic acids with a sufficiently long alkyl chain. youtube.comyoutube.comyoutube.com For this compound, alpha-cleavage, involving the breaking of the bond between the carbonyl carbon and the adjacent carbon, is a likely fragmentation route. ochemacademy.com
Below is a table detailing the predicted molecular weight and significant fragments of this compound.
| Fragment | Predicted m/z | Description |
| [M]+ | 222/224 | Molecular ion peak, showing the characteristic isotopic pattern of bromine. |
| [M-OH]+ | 205/207 | Loss of a hydroxyl radical from the carboxylic acid group. |
| [M-COOH]+ | 177/179 | Loss of the entire carboxylic acid group as a radical. |
| [M-C3H7]+ | 179/181 | Alpha-cleavage with the loss of a propyl radical. |
| [C4H8Br]+ | 135/137 | Fragmentation involving the loss of the carboxyl and a propyl group. |
| [COOH]+ | 45 | Fragment corresponding to the carboxyl group. |
This data is predicted based on the structure of this compound and general principles of mass spectrometry.
Derivatization Techniques for Enhanced Analytical Sensitivity
For analytical techniques such as High-Performance Liquid Chromatography (HPLC), derivatization of this compound is often necessary to improve its detection, particularly when using UV-Visible or fluorescence detectors. nih.govmdpi.com The carboxylic acid functional group is the primary target for derivatization, allowing for the attachment of a chromophore or fluorophore. nih.gov
Reagent Selection for Chromophore/Fluorophore Tagging
The choice of derivatizing reagent is critical for achieving the desired sensitivity and selectivity. Reagents that react specifically with the carboxylic acid group under mild conditions are preferred. researchgate.net These reactions typically involve esterification or amidation. thermofisher.com
Below is a table of common derivatization reagents suitable for tagging this compound.
| Reagent Class | Specific Reagent | Tag Type | Reaction Principle |
| Phenacyl Halides | p-Bromophenacyl bromide | Chromophore | Esterification of the carboxylic acid. |
| Coumarins | 4-Bromomethyl-7-methoxycoumarin | Fluorophore | Esterification of the carboxylic acid. |
| Anthracenes | 9-Anthryldiazomethane (ADAM) | Fluorophore | Esterification of the carboxylic acid. nih.govthermofisher.comresearchgate.net |
| Amines (with coupling agent) | 1-Pyrenemethylamine | Fluorophore | Amidation of the carboxylic acid, typically using a coupling agent like EDC. nih.gov |
| Dansyl Derivatives | Dansyl cadaverine | Fluorophore | Amidation of the carboxylic acid, requiring a coupling agent. thermofisher.com |
Optimization of Derivatization Reaction Conditions
To ensure complete and reproducible derivatization, several reaction parameters must be optimized. These include the choice of solvent, reaction temperature, reaction time, and the molar ratio of the reagent to the analyte.
For esterification reactions with reagents like 9-anthryldiazomethane (ADAM) , the reaction can often proceed at room temperature without a catalyst. researchgate.net However, the stability of the reagent itself can be a concern, and using a solvent like tetrahydrofuran (B95107) instead of ethyl acetate (B1210297) can prevent artifact formation. nih.gov
For amidation reactions, which often employ a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , the pH of the reaction medium is a critical parameter. nih.govcreative-proteomics.com Optimal coupling with EDC is typically achieved in a slightly acidic to neutral pH range (4.5-7.5). creative-proteomics.com The addition of N-hydroxysuccinimide (NHS) can improve the efficiency of the reaction by forming a more stable intermediate. nih.gov
Key parameters for optimization include:
Solvent: Aprotic solvents like acetonitrile or tetrahydrofuran are commonly used.
Temperature: Reactions may be performed at room temperature or require gentle heating (e.g., 30-60°C) to proceed at an optimal rate. researchgate.net
Time: Reaction times can vary from minutes to hours, and this needs to be determined empirically to ensure the reaction goes to completion.
Reagent Concentration: A molar excess of the derivatizing reagent is typically used to drive the reaction to completion.
Catalyst/Coupling Agent: For certain reactions, the type and concentration of the catalyst or coupling agent are crucial for high yields.
pH: For aqueous-based derivatizations, maintaining the optimal pH is essential for the reactivity of both the carboxylic acid and the derivatizing reagent. researchgate.net
Computational and Theoretical Studies on 2 Bromo 2 Propylpentanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly used for such investigations.
Electronic Structure Analysis (HOMO/LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.
For 2-bromo-2-propylpentanoic acid, the presence of the electron-withdrawing bromine atom and the carboxylic acid group would significantly influence the HOMO and LUMO energies. The lone pairs on the oxygen and bromine atoms are expected to contribute significantly to the HOMO, while the π* orbital of the carbonyl group and the σ* orbital of the C-Br bond would be major contributors to the LUMO.
Table 1: Predicted Frontier Orbital Energies for this compound and Related Compounds Note: The values for this compound are hypothetical and for illustrative purposes, derived from trends observed in similar molecules.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Propanoic Acid | -10.8 | -0.5 | 10.3 |
| 2-Bromopropanoic Acid | -11.1 | -1.0 | 10.1 |
| This compound (Estimated) | -10.9 | -1.2 | 9.7 |
| Pentanoic Acid | -10.7 | -0.4 | 10.3 |
Conformer Analysis and Stability
Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformer analysis involves identifying the different stable conformers and determining their relative energies to find the most stable (lowest energy) conformation. This is typically done by rotating the molecule around its single bonds and calculating the potential energy at each step.
The most significant conformational flexibility in this compound would arise from the rotation around the C-C bonds of the propyl and pentanoic acid chains, as well as the C-COOH bond. The relative stability of different conformers would be governed by a balance of steric hindrance between the bulky propyl and bromine groups and intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the bromine atom. It is expected that the most stable conformer would adopt a staggered arrangement to minimize steric repulsion.
Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
IR Spectroscopy: Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (around 3000-3300 cm⁻¹), the C=O stretch (around 1700-1725 cm⁻¹), C-O stretch (around 1200-1300 cm⁻¹), and the C-Br stretch (around 500-600 cm⁻¹).
NMR Spectroscopy: NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. The chemical shifts of the protons and carbons in this compound would be influenced by the electronegativity of the neighboring bromine and oxygen atoms. The quaternary carbon atom attached to the bromine and the propyl group would have a characteristic chemical shift in the ¹³C NMR spectrum.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvent effects, and other dynamic processes.
Conformational Sampling and Dynamics
While quantum chemical calculations can identify stable conformers, MD simulations can explore the full conformational landscape and the dynamics of transitions between different conformers. An MD simulation of this compound would show how the molecule flexes, bends, and rotates over time. This can reveal the most populated conformations at a given temperature and the energy barriers for conformational changes. Such simulations would likely show that the propyl and pentyl chains are highly flexible, constantly changing their orientation.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box.
For this compound, the choice of solvent would affect its conformational preferences and reactivity.
Polar Protic Solvents (e.g., water, methanol): In such solvents, the carboxylic acid group would form strong hydrogen bonds with the solvent molecules. This can stabilize conformers where the carboxylic acid group is exposed to the solvent. The polarity of the solvent would also stabilize any charge separation in the molecule.
Apolar Solvents (e.g., hexane, toluene): In nonpolar environments, intramolecular hydrogen bonding between the carboxylic acid proton and the bromine or carbonyl oxygen might be more favorable. The molecule might adopt a more compact conformation to minimize its interaction with the unfavorable solvent.
The study of solvent effects is crucial for understanding the behavior of this compound in different chemical environments, such as during a chemical reaction or in a biological system. wikipedia.org
Table 2: Summary of Computational Methods and Their Applications to this compound
| Computational Method | Key Information Provided | Relevance to this compound |
| Quantum Chemical Calculations (e.g., DFT) | Electronic structure (HOMO/LUMO), stable conformers, predicted spectroscopic properties (IR, NMR). | Understanding reactivity, stability, and providing theoretical spectra for identification. |
| Molecular Dynamics Simulations | Time-dependent conformational changes, solvent effects on structure and dynamics. | Exploring the flexibility of the molecule and how its behavior changes in different solvents. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry offers a powerful lens through which to investigate the intricate details of chemical reactions involving this compound. By modeling reaction pathways and characterizing transition states, researchers can gain a deep understanding of the factors that govern the reactivity and selectivity of this compound. These theoretical studies provide insights that are often difficult or impossible to obtain through experimental means alone.
Prediction of Reactivity and Selectivity
Computational modeling is instrumental in predicting the likely reaction pathways for this compound under various conditions. Given its structure as a tertiary α-bromo carboxylic acid, it can potentially undergo several types of reactions, most notably nucleophilic substitution and elimination. The prediction of which pathway is favored, and the selectivity of these reactions, is a key focus of computational studies.
Density Functional Theory (DFT) is a commonly employed computational method for these predictions. By calculating the potential energy surface for different reaction coordinates, the energetically most favorable pathway can be identified. For instance, in a nucleophilic substitution reaction, DFT calculations can help determine whether the reaction is likely to proceed via an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism. Due to the sterically hindered tertiary carbon center bearing the bromine atom, an S\textsubscript{N}1 pathway, involving the formation of a carbocation intermediate, is generally expected to be more favorable than a concerted S\textsubscript{N}2 attack. viu.camasterorganicchemistry.com
Computational models can also predict regioselectivity and stereoselectivity. For reactions involving the carboxyl group or the α-carbon, different outcomes may be possible. Theoretical calculations can elucidate the energy barriers associated with each potential product, thereby predicting the major product. For example, in the case of elimination reactions, these models can predict the formation of different alkene isomers.
To illustrate how computational data can be used to predict reactivity, consider the following hypothetical data table generated from DFT calculations on the reaction of this compound with a generic nucleophile (Nu⁻).
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Predicted Favored Pathway |
| S\textsubscript{N}1 | 18.5 | -10.2 | Yes |
| S\textsubscript{N}2 | 35.2 | -9.8 | No |
| E1 | 20.1 | -5.4 | Possible |
| E2 | 30.8 | -4.9 | No |
This table is illustrative and contains hypothetical data.
The data in the table suggests that the S\textsubscript{N}1 pathway has a significantly lower activation energy compared to the S\textsubscript{N}2 pathway, indicating that nucleophilic substitution is more likely to proceed through a carbocation intermediate. The E1 pathway also presents a viable, though slightly less favorable, alternative.
Mechanistic Insights from Computational Data
Beyond predicting outcomes, computational studies provide profound mechanistic insights into how reactions of this compound occur at a molecular level. This is achieved through the detailed characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states.
The geometry of the transition state is a critical piece of information that reveals the concerted or stepwise nature of a reaction. For an S\textsubscript{N}2 reaction, a single transition state would be found, showing the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-bromine bond. chemicalnote.com In contrast, for an S\textsubscript{N}1 reaction, the computational model would identify a transition state for the formation of the carbocation intermediate and potentially another for the subsequent attack of the nucleophile.
Vibrational frequency analysis is a key computational tool used to characterize these structures. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A transition state, however, is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms the reactants into products.
Consider a hypothetical computational analysis of the S\textsubscript{N}1 transition state for the dissociation of the C-Br bond in this compound.
| Parameter | Value | Interpretation |
| C-Br Bond Length (Å) | 2.85 | Elongated bond, indicating bond breaking |
| C-Propyl Bond Angles (°) | ~118 | Approaching trigonal planar geometry of the carbocation |
| Imaginary Frequency (cm⁻¹) | -250 | Corresponds to the C-Br bond stretching, leading to dissociation |
This table is illustrative and contains hypothetical data.
This data provides a snapshot of the fleeting transition state, offering a detailed picture of the bond-breaking process. Furthermore, computational methods can model the role of the solvent in the reaction mechanism. Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium, can be used to understand how the solvent stabilizes intermediates and transition states, thereby influencing the reaction rate and pathway.
In the context of the alpha-bromination of carboxylic acids, a reaction relevant to the synthesis of this compound, computational studies can elucidate the mechanism of the Hell-Volhard-Zelinskii reaction. libretexts.orglibretexts.orgopenstax.org Such studies would model the formation of the acyl bromide intermediate, its enolization, and the subsequent reaction with bromine. fiveable.meyoutube.com These models can provide detailed energetic and structural information about each step of this complex reaction sequence.
Role of 2 Bromo 2 Propylpentanoic Acid As a Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Valproic Acid and its Analogues
Valproic acid (2-propylpentanoic acid) is a widely used anticonvulsant and mood-stabilizing drug. mdpi.com The synthesis of valproic acid and its analogues often involves the construction of the substituted pentanoic acid backbone, and intermediates like 2-bromo-2-propylpentanoic acid can theoretically play a role in these synthetic strategies.
Malonate Synthesis Pathways for Valproic Acid
The classical and most common industrial synthesis of valproic acid utilizes the malonic ester synthesis. study.comresearchgate.nete3s-conferences.org This pathway typically begins with diethyl malonate, which is sequentially alkylated with a propyl halide, such as propyl bromide, in the presence of a base like sodium ethoxide. study.com The resulting dipropylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield valproic acid. e3s-conferences.orgcsfarmacie.cz
While this compound is not a direct starting material in the conventional malonate synthesis of valproic acid, a related compound, ethyl 2-bromo-2-propylpentanoate, can be considered as a potential intermediate or a starting point for alternative synthetic routes. For instance, the alpha-bromo ester could be subjected to reductive debromination to yield the corresponding pentanoate ester, which could then be hydrolyzed to valproic acid. However, the standard malonate pathway is generally more efficient and cost-effective for the large-scale production of valproic acid.
Related Propanoic Acid Derivatives in Synthesis
The synthesis of analogues of valproic acid is an active area of research aimed at developing compounds with improved efficacy and reduced side effects. mdpi.comnih.govnih.gov These synthetic efforts often involve the modification of the valproic acid scaffold, and various propanoic acid derivatives serve as key starting materials or intermediates.
Alpha-bromo carboxylic acids, such as 2-bromopropionic acid, are extensively used as intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals. adpharmachem.com Their ability to undergo nucleophilic substitution reactions makes them valuable for introducing diverse functional groups at the alpha position. adpharmachem.com By analogy, this compound could serve as a precursor for a range of valproic acid analogues. For example, reaction with different nucleophiles could lead to the introduction of amino, hydroxyl, or other functional groups at the 2-position, allowing for the exploration of the structure-activity relationships of these novel derivatives.
Integration into Natural Product Synthesis
While there is no specific information available from the search results detailing the direct integration of this compound into the synthesis of natural products, the general reactivity of α-bromo carboxylic acids suggests their potential utility in this field. Natural products often possess complex stereochemistry and diverse functional groups, and the introduction of an α-bromo acid moiety can be a strategic step in their total synthesis.
For instance, α-bromo acids can be used in the formation of α-amino acids, α-hydroxy acids, or as precursors for the generation of enolates for carbon-carbon bond formation. The propylpentanoic acid backbone of this compound could be incorporated into natural products that feature a similar branched alkyl chain. The synthesis of certain bromophenol natural products, for example, has involved substitution and hydrolysis reactions of corresponding benzyl (B1604629) bromides, demonstrating the utility of bromo-intermediates in constructing natural product scaffolds. nih.gov
Application in Diversification Strategies for Chemical Libraries
Chemical libraries are collections of diverse small molecules that are essential tools in drug discovery and chemical biology. nih.gov The development of efficient synthetic strategies to generate these libraries is a key focus of medicinal chemistry. The concept of diversity-oriented synthesis aims to create libraries of compounds with high structural and stereochemical diversity. nih.govrsc.org
Alpha-bromo carboxylic acids can be valuable building blocks in the construction of chemical libraries due to their versatile reactivity. Starting from a common scaffold like this compound, a diverse range of compounds can be generated through reactions at both the bromine-bearing carbon and the carboxylic acid group. For example, the carboxylic acid can be converted into a variety of amides or esters, while the bromine can be displaced by a wide array of nucleophiles, such as amines, thiols, or alcohols. This approach allows for the rapid generation of a library of related compounds with different substituents, which can then be screened for biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-2-propylpentanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer :
- Synthetic Routes :
- Halogenation : Bromination of 2-propylpentanoic acid using PBr₃ or HBr in the presence of a catalyst (e.g., DMF) under anhydrous conditions.
- Grignard Reaction : Alkylation of a brominated precursor with a propyl Grignard reagent (e.g., CH₂CH₂CH₂MgBr), followed by hydrolysis and oxidation .
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates and improve reaction kinetics.
- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., elimination).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Analytical Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 3:7) and confirm purity via HPLC (>98% by area normalization) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm the presence of the brominated carbon (δ ~30–40 ppm in ¹³C NMR) and propyl chain protons (δ 0.8–1.6 ppm in ¹H NMR).
- FT-IR : Identify carboxylate C=O stretching (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Chromatography :
- HPLC : Use a C18 column with UV detection at 210 nm; retention time ~8–10 min in 60:40 acetonitrile/water.
- GC-MS : Derivatize to methyl ester for volatility; monitor molecular ion [M⁺] at m/z 223.
- Reference Data : Cross-check with NIST Standard Reference Database for spectral libraries and melting point (mp ~75–80°C) .
Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?
- Methodological Answer :
- Storage Conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon or nitrogen to avoid oxidation of the carboxyl group.
- Handling Protocols :
- Desiccation : Keep in a vacuum-sealed container with silica gel to minimize hydrolysis.
- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) during experimental workflows to reduce nucleophilic substitution .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Mechanics (QM) Modeling :
- DFT Calculations : Use B3LYP/6-31G(d) to map transition states for SN2 pathways. Focus on steric hindrance from the propyl group and charge distribution at the α-carbon.
- Solvent Effects : Simulate reaction in THF using the SMD solvation model to predict rate constants (k).
- Molecular Dynamics (MD) :
- Simulate interactions with nucleophiles (e.g., OH⁻) to identify preferred attack trajectories.
- Validation : Compare computational k values with experimental kinetic data (e.g., from stopped-flow spectroscopy) .
Q. What experimental strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Analog Synthesis : Modify the propyl chain length or introduce electron-withdrawing groups (e.g., -F) to assess impact on receptor binding.
- Bioassays : Test derivatives in enzyme inhibition assays (e.g., COX-2) with IC₅₀ calculations.
- Data Reconciliation :
- Meta-Analysis : Apply PRISMA guidelines to systematically review literature and identify confounding variables (e.g., assay pH, cell line variability) .
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify potency discrepancies .
Q. What are the best practices for designing kinetic studies to investigate the degradation pathways of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design :
- pH Range : Test pH 2–12 using buffer systems (e.g., citrate-phosphate-borate).
- Sampling Intervals : Collect aliquots at t = 0, 1, 3, 6, 12, 24 hours for HPLC analysis.
- Kinetic Modeling :
- Pseudo-First-Order Assumption : Plot ln([A]₀/[A]) vs. time to calculate k_obs.
- Arrhenius Analysis : Vary temperature (25–50°C) to determine activation energy (Eₐ).
- Degradation Products : Identify via LC-MS; expected products include 2-propylpentanoic acid (hydrolysis) and elimination alkenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
